Fenclofenac

概要

説明

準備方法

フェンクロフェナクは、2,4-ジクロロフェノールと2-クロロアセトフェノンから合成することができます。 この反応には、水酸化ナトリウムと銅粉末の存在が必要で、対応する2-アセチル-2',4'-ジクロロ-ジフェニルエステルが生成されます . 母液調製法は、薬物2 mgをDMSO 50 μLに溶解し、母液濃度40 mg/mLにすることを含みます .

化学反応の分析

フェンクロフェナクは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬と条件には、水酸化ナトリウムと銅粉末が含まれます . これらの反応から生成される主要な生成物には、2-アセチル-2',4'-ジクロロ-ジフェニルエステルが含まれます .

科学研究の応用

フェンクロフェナクは、抗炎症作用、鎮痛作用、解熱作用を有することが示されています . フェンクロフェナクは、痛み、月経痛、眼の炎症、変形性関節症、関節リウマチ、強直性脊椎炎、日光性角化症の治療に使用されてきました .

科学的研究の応用

Pharmacological Properties

Fenclofenac exhibits anti-inflammatory and analgesic properties, making it relevant in the treatment of conditions characterized by inflammation and pain. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. Additionally, this compound has shown mild immunosuppressive effects and can displace thyroid hormones from their binding proteins, impacting thyroid function .

Clinical Applications

1. Rheumatic Conditions

This compound has been studied for its efficacy in treating rheumatic diseases. A notable study conducted over six months demonstrated significant improvements in clinical parameters among patients with rheumatoid arthritis. Parameters such as articular index, morning stiffness, and grip strength showed notable enhancement, alongside reductions in inflammatory markers like C-reactive protein .

2. Thyroid Function

Research indicates that this compound can affect thyroid hormone levels. A study involving male volunteers revealed that this compound administration led to a significant decrease in serum concentrations of total T4 and T3 hormones. This suggests that this compound could potentially be used to explore thyroid function modulation, although its clinical implications require further investigation .

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A multi-center study evaluated this compound's effectiveness in managing symptoms of rheumatoid arthritis. The results highlighted improvements in patient-reported outcomes and laboratory measurements over a six-month period. The study concluded that this compound could serve as an effective treatment option for managing symptoms associated with this chronic condition .

Case Study 2: Impact on Thyroid Hormones

In a controlled study assessing the impact of this compound on thyroid function, participants showed marked changes in hormone levels after a four-week treatment period. The findings indicated a temporary suppression of thyrotropin levels, suggesting that this compound may influence thyroid regulation through its competitive inhibition of hormone binding .

Adverse Effects and Safety Concerns

Despite its applications, this compound has been associated with several adverse effects, leading to its withdrawal from markets like the UK and US. Reports indicate potential hepatotoxicity and other serious reactions, which necessitate cautious consideration when evaluating its therapeutic use .

作用機序

類似化合物との比較

生物活性

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic, antipyretic, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting both COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain sensitivity .

Chemical Structure

The chemical structure of this compound includes two chlorine atoms, enhancing its lipophilicity and biological activity. This property allows this compound to effectively penetrate biological membranes and exert its pharmacological effects.

Biological Activities

This compound exhibits several biological activities beyond its primary use as an anti-inflammatory agent:

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory effects in various models, including adjuvant arthritis tests, where it showed greater efficacy than in acute anti-inflammatory tests .

- Analgesic Properties : It is effective in managing pain associated with conditions such as osteoarthritis and rheumatoid arthritis.

- Antipyretic Activity : this compound also possesses antipyretic properties, helping to reduce fever.

- Thyroid Function Interaction : Research indicates that this compound can competitively inhibit the binding of thyroxine (T4) and triiodothyronine (T3) by thyroxine-binding globulin (TBG), leading to decreased serum concentrations of these hormones during treatment. This interaction highlights potential implications for thyroid function during this compound administration .

Case Studies

Several case studies have highlighted both the therapeutic benefits and adverse effects associated with this compound:

- Thyroid Function Impact : A study involving eight male volunteers revealed that treatment with this compound significantly reduced serum concentrations of total T4 and T3. The mean concentration of thyrotrophin fell to 34% of pretreatment values within 2-4 days of starting therapy .

- Nephrotic Syndrome : Another case reported nephrotic syndrome and renal impairment following treatment with this compound. Biopsy results indicated interstitial nephritis with minor glomerular involvement, emphasizing the need for careful monitoring in patients receiving this medication .

Research Findings

Research has explored various aspects of this compound's biological activity:

- Safety Profile : Despite its efficacy, this compound was withdrawn from the market in the UK and US during the 1980s due to severe liver toxicity observed in human subjects. This highlights the importance of understanding the safety profile of NSAIDs.

- Potential Applications : Beyond its traditional uses, studies have investigated this compound's effects on cancer cell growth and neurodegenerative diseases like Alzheimer's disease. These investigations aim to uncover new therapeutic avenues for this compound .

特性

IUPAC Name |

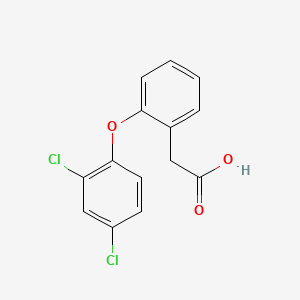

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAXRLETRCXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048830 | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-84-6 | |

| Record name | Fenclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。